molecular formula C15H11NO2 B5729880 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione CAS No. 49803-29-4

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione

Cat. No.: B5729880
CAS No.: 49803-29-4
M. Wt: 237.25 g/mol
InChI Key: FDEWLYYIZFPGCV-UHFFFAOYSA-N
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Description

Contextualization within Donor-Acceptor Chromophores and Organic Electronics Research

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione is a quintessential example of a donor-π-acceptor (D-π-A) chromophore. These molecules are architecturally defined by an electron-donating moiety and an electron-accepting moiety, connected by a π-conjugated bridge. This structure facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is the origin of their distinct optical and electronic properties. nih.gov

In this specific molecule, the 1-methylpyridinium group acts as the electron donor, while the indene-1,3-dione unit serves as the electron acceptor. The research field of organic electronics heavily relies on such D-A systems for a variety of applications. Their ability to absorb light and generate charge separation makes them candidates for components in dye-sensitized solar cells. nih.gov Furthermore, the significant change in dipole moment between the ground and excited states in these molecules gives rise to nonlinear optical (NLO) properties, which are crucial for technologies like optical data storage and signal processing. nih.govnih.gov The study of such chromophores is pivotal for designing new materials with tailored electronic and photophysical characteristics.

Significance of Indene-1,3-dione Derivatives as Versatile Building Blocks in Modern Organic Chemistry

The indene-1,3-dione core is recognized as a "privileged scaffold" in organic chemistry. nih.gov Its derivatives are not only integral to materials science but also find use in medicinal chemistry and photopolymerization. nih.gov The versatility of the indene-1,3-dione unit stems from its chemical reactivity. The active methylene (B1212753) group (the CH2 group positioned between the two carbonyls) is highly acidic, facilitating a wide range of condensation reactions, most notably the Knoevenagel condensation. nih.govencyclopedia.pub

This reactivity allows for the straightforward attachment of various donor groups and π-conjugated systems, making indene-1,3-dione an excellent and widely used electron-accepting building block for creating complex D-A molecules. nih.gov The condensation of 1,3-indandione (B147059) with substituted aromatic aldehydes, for instance, provides a reliable pathway to molecules with extended π-electron systems and significant NLO properties. researchgate.net This synthetic accessibility makes the indene-1,3-dione framework a cornerstone for the systematic design and synthesis of novel functional organic materials.

Overview of Merocyanine (B1260669) Dyes with Indene-1,3-dione Acceptors and Pyridinium (B92312) Donors

Merocyanine dyes are a class of molecules characterized by a neutral, uncharged structure that can be represented by two limiting resonance forms: a neutral polyene form and a zwitterionic (betaine) form. wikipedia.org This dual nature is responsible for one of their most prominent features: solvatochromism, the phenomenon where the color of a solution of the dye changes with the polarity of the solvent. wikipedia.org

In merocyanines like this compound, the pyridinium cation acts as the electron-donating part of the system. The synthesis of such dyes often involves the condensation of a pyridinium salt (containing an active methyl or methylene group) with a suitable carbonyl compound. For example, the classic Brooker's merocyanine is prepared from 1,4-dimethylpyridinium (B189563) iodide and 4-hydroxybenzaldehyde. wikipedia.org When combined with the potent indene-1,3-dione acceptor, the resulting pyridinium-based merocyanine dyes exhibit strong intramolecular charge transfer characteristics. These dyes, often referred to as pyridinium betaines, are investigated for their pronounced solvatochromic effects and their potential use as sensitive indicators of solvent polarity. researchgate.net

Research Scope and Objectives Pertaining to this compound

While extensive research may focus on the broader class, the specific investigation of this compound is driven by a clear set of objectives rooted in materials science. The primary goals of studying this and closely related compounds include:

Synthesis and Structural Characterization: Developing efficient synthetic routes to produce the dye and confirming its molecular structure through spectroscopic and analytical methods.

Investigation of Photophysical Properties: A key objective is to systematically study the dye's interaction with light. This involves measuring its absorption and fluorescence spectra in a variety of solvents to quantify its solvatochromic behavior. Such studies help to understand the nature of the intramolecular charge transfer and the influence of the environment on the electronic structure. researchgate.net

Evaluation of Nonlinear Optical (NLO) Properties: Given its donor-acceptor architecture, the compound is a candidate for NLO applications. Research aims to measure its molecular hyperpolarizability (a measure of NLO activity) to assess its potential for use in electro-optic devices. researchgate.net

Exploring Applications in Organic Electronics: Researchers are interested in how the compound performs in electronic devices. This could involve incorporating it as a sensitizer (B1316253) in solar cells or as an active component in other organic semiconductor applications. nih.govresearchgate.net

The overarching goal is to establish a clear structure-property relationship, which can guide the design of new merocyanine dyes with optimized properties for specific technological applications.

Compound Data

Below are tables detailing the properties of the parent compound, indene-1,3-dione, and the solvatochromic properties of a representative pyridinium-indandione betaine (B1666868) dye, illustrating the typical data sought in such research.

Table 1: Properties of Indene-1,3-dione

PropertyValue
Chemical Formula C₉H₆O₂
Molar Mass 146.145 g·mol⁻¹
Appearance White to yellowish solid
Melting Point 129 to 132 °C
CAS Number 606-23-5

Table 2: Solvatochromic Data for a Representative Pyridinium-Indandione Betaine Dye

Data for 2-[4-(2,4,6-Triphenylpyridinium-1-yl)phenyl]indan-1,3-dion-2-ide, a related betaine dye, demonstrating the effect of solvent polarity on the absorption maximum (λmax). researchgate.net

Solventλmax (nm)
Benzene 714
Acetone 648
Acetonitrile 622
Ethanol 586

In-Depth Analysis of this compound Reveals Complex Structural and Spectroscopic Characteristics

An extensive review of available scientific literature indicates a notable absence of specific, detailed experimental data for the chemical compound this compound. While the indane-1,3-dione scaffold is a common motif in medicinal and materials chemistry, and numerous derivatives have been synthesized and characterized, specific empirical data from advanced structural and spectroscopic analyses for this particular molecule are not publicly available in the searched scientific databases.

Consequently, a detailed discussion of its single-crystal X-ray diffraction, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy, as requested, cannot be provided at this time. Scientific articles detailing the molecular geometry, crystal packing, 2D NMR connectivity assignments, or specific vibrational modes for this compound could not be retrieved.

General knowledge of related indane-1,3-dione derivatives allows for theoretical postulation of its structural and spectroscopic properties. However, without specific experimental data, a scientifically rigorous and accurate analysis as per the advanced outline is not feasible.

For context, studies on analogous compounds, such as other 2-substituted indene-1,3-diones, have utilized these advanced techniques to elucidate their structures and properties. For instance, single-crystal X-ray diffraction has been employed to determine the precise bond lengths, angles, and intermolecular interactions (like hydrogen bonding and π-stacking) in the solid state of similar molecules. Advanced NMR techniques, including COSY, HSQC, and HMBC, are routinely used to unambiguously assign proton and carbon signals, confirming the connectivity of atoms within the molecule in solution. Vibrational spectroscopy, through FT-IR and Raman techniques, provides valuable information about the characteristic vibrational frequencies of functional groups, such as the carbonyl groups of the indene-1,3-dione core and the vibrations of the pyridinylidene moiety.

While these techniques would be invaluable for a thorough characterization of this compound, the absence of published research containing this specific data prevents a detailed exposition. Further empirical research is required to fully characterize the structural and spectroscopic properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyridin-4-ylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-16-8-6-10(7-9-16)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWLYYIZFPGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355204
Record name SMR000102650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49803-29-4
Record name SMR000102650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For the compound 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione, HRMS provides unambiguous confirmation of its molecular formula and offers critical insights into its gas-phase ion chemistry.

Molecular Structure Confirmation

Under high-resolution conditions, the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) of this compound can be measured with high accuracy, typically within a few parts per million (ppm). This allows for the confident determination of its elemental composition. The zwitterionic nature of the compound, with a positive charge on the pyridinium (B92312) nitrogen and a delocalized negative charge on the indene-1,3-dione moiety, makes it amenable to ionization techniques such as electrospray ionization (ESI).

The theoretical exact mass of the neutral molecule C₁₅H₁₁NO₂ can be calculated and compared with the experimentally observed mass of the protonated molecule [C₁₅H₁₂NO₂]⁺.

Table 1: Theoretical Exact Mass Data for this compound

SpeciesMolecular FormulaCalculated Exact Mass (Da)
Neutral MoleculeC₁₅H₁₁NO₂237.0790
Protonated Molecule ([M+H]⁺)[C₁₅H₁₂NO₂]⁺238.0863

The high degree of accuracy afforded by HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal evidence for the molecular formula of this compound.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and subjected to collision-induced dissociation (CID), provide detailed information about the compound's structure and connectivity. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related indene-1,3-dione and N-methylpyridinium derivatives.

Upon ionization, the molecule can undergo several characteristic fragmentation reactions. The primary fragmentation is likely to involve the cleavage of the ylidene bond and fragmentation within the pyridinium and indene-1,3-dione moieties.

A key fragmentation pathway for N-methylpyridinium derivatives involves the formation of the stable N-methylpyridinium cation. For this compound, this would lead to the formation of the 1-methylpyridin-4-ylium ion.

Another set of characteristic fragments would arise from the indene-1,3-dione portion of the molecule. Studies on 2-substituted-1,3-indandiones have shown that while the loss of CO is a minor process, rearrangements and cleavages of the substituent are common.

Table 2: Proposed Key Fragment Ions of this compound in MS/MS

Proposed Fragment IonMolecular FormulaCalculated Exact Mass (Da)Plausible Origin
Intact Protonated Molecule[C₁₅H₁₂NO₂]⁺238.0863Parent ion
1-Methylpyridin-4-ylium[C₆H₈N]⁺94.0651Cleavage of the ylidene bond, resulting in the stable pyridinium cation.
Indene-1,3-dione radical cation[C₉H₅O₂]˙⁺145.0284Cleavage of the ylidene bond, with the charge retained on the indene-1,3-dione moiety.
Fragment from loss of methyl radical from pyridinium[C₁₄H₉NO₂]⁺223.0628Loss of the methyl group (•CH₃) from the N-methylpyridinium moiety of the molecular ion.
Phthaloyl cation[C₈H₄O₂]⁺˙132.0206Fragmentation of the indene-1,3-dione moiety, involving the loss of a C=CH₂ group.
Benzoyl cation[C₇H₅O]⁺105.0335Further fragmentation of the indene-1,3-dione portion, involving ring opening and loss of CO.

The analysis of these characteristic fragment ions and their relative abundances allows for the detailed structural elucidation of the molecule. The high mass accuracy of the fragment ions, as determined by HRMS, further supports the proposed fragmentation pathways and confirms the identity of the compound.

Detailed Scientific Data for this compound Remains Largely Undocumented in Publicly Accessible Research

The user-requested outline necessitates in-depth data for the following areas:

Quantum Chemical Calculations (DFT, TD-DFT): No published studies were found that detail the Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT) calculations for this specific compound. Consequently, information regarding its molecular orbital analysis (HOMO-LUMO energy gaps and spatial distribution) and charge distribution or dipole moments in ground and excited states is unavailable.

UV-Visible Absorption Spectroscopy: While general information on the UV-Vis spectra of indandione derivatives exists, specific data on the electronic transitions, absorption maxima, and solvatochromic behavior of this compound in various solvents could not be retrieved.

Fluorescence and Phosphorescence Spectroscopy: There is no accessible research detailing the emission mechanisms, fluorescence or phosphorescence quantum yields, excited-state lifetimes, or potential energy transfer processes for this particular molecule.

The absence of this specific data prevents the creation of a scientifically accurate article that adheres to the requested detailed structure and content inclusions. The available literature focuses on the synthesis of indane-1,3-dione derivatives or the properties of different derivatives, without providing the specific photophysical and quantum chemical data required for this analysis.

Electronic Structure and Photophysical Properties

Electrochemical Characterization: Redox Potentials and Charge Transfer Behavior

The electrochemical properties of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione are intrinsically linked to its electronic structure, which is characterized by a significant degree of intramolecular charge transfer (ICT). This arises from the push-pull nature of the molecule, with the nitrogen atom of the pyridinium (B92312) ring acting as an electron donor and the indene-1,3-dione moiety serving as a potent electron acceptor. While specific redox potential data for this compound from techniques like cyclic voltammetry are not extensively documented in the literature, the charge transfer characteristics can be inferred from studies on analogous compounds and their solvatochromic behavior.

The compound can be described as a pyridinium ylide or a betaine (B1666868), where a positive charge is formally located on the pyridinium nitrogen and a negative charge is delocalized over the indane-1,3-dione fragment. This charge separation in the ground state is a key feature of its electronic structure. The extent of this charge transfer is sensitive to the surrounding medium, a phenomenon known as solvatochromism.

Studies on similar pyridinium-indan-1,3-dion-2-ide betaine dyes have demonstrated a pronounced negative solvatochromism. researchgate.net This means that the energy of the intramolecular charge transfer absorption band increases as the polarity of the solvent increases. In less polar solvents, the ground state is less stabilized than the excited state, leading to a lower energy transition (a bathochromic or red shift). Conversely, in more polar solvents, the highly polar ground state is significantly stabilized by dipole-dipole interactions with the solvent molecules, leading to a higher energy transition (a hypsochromic or blue shift).

The table below, adapted from studies on a related betaine dye, illustrates the effect of solvent polarity on the charge transfer absorption maximum, which provides insight into the charge transfer behavior of this compound. researchgate.net

Table 1: Solvent-Dependent Charge Transfer (CT) Absorption Maxima for a Representative Pyridinium-indan-1,3-dion-2-ide Betaine Dye

Solvent Polarity (ET(30) / kcal mol-1) λmax / nm
Methanol 55.4 460
Ethanol 51.9 478
Propan-1-ol 50.7 485
Butan-1-ol 49.7 487
Propan-2-ol 48.4 495
Nitromethane 46.3 489

The electrochemical reduction of such compounds is expected to involve the electron-accepting indane-1,3-dione moiety. The presence of the electron-rich pyridinium ylide component would likely make the reduction more difficult compared to unsubstituted indane-1,3-dione. Conversely, oxidation would likely involve the electron-donating pyridinium ylide portion of the molecule. The redox potentials would be influenced by the stability of the resulting radical ions.

Investigation of Tautomerism and Zwitterionic Character in Solution and Solid States

The molecular structure of this compound can be represented by several resonance structures, highlighting its significant zwitterionic (or betaine) character. This is a direct consequence of the covalent bond between a pyridinium cation and an indane-1,3-dione anion. In addition to this pronounced zwitterionic nature, the potential for keto-enol tautomerism within the indane-1,3-dione fragment adds another layer of complexity to its structural description.

The equilibrium between the diketo form and the enol form is a well-established phenomenon in β-dicarbonyl compounds. youtube.comyoutube.com For 2-substituted indane-1,3-diones, this equilibrium is influenced by the nature of the substituent at the 2-position, the solvent, and the physical state (solution or solid).

In the case of adducts formed between 1,3-indanediones and pyridine (B92270) aldehydes, which are structurally analogous to the title compound, detailed spectroscopic studies have shed light on these equilibria. researchgate.net In solution, the compound can exist as an equilibrium mixture of the diketo form and the enol tautomer. The enol form can be stabilized by the formation of an intramolecular hydrogen bond.

The zwitterionic character is particularly prominent in polar solvents. For a similar compound, the adduct of isonicotinaldehyde and 1,3-indanedione, it has been shown that in low polarity solvents, the all-keto form predominates. However, in a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO), the molecule adopts a zwitterionic form. researchgate.net This is characterized by a strong anionic charge delocalization across the O-C-C-C-O system of the indane-1,3-dione moiety and a positive charge on the pyridinium nitrogen.

The equilibrium between the key forms can be summarized as follows:

Keto Form <=> Enol Form <=> Zwitterionic Form

Reactivity and Reaction Mechanism Studies

Photoinduced Reactivity and Degradation Pathways

Detailed experimental studies specifically investigating the photoinduced reactivity and degradation pathways of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione are not extensively available in the public domain. However, the photochemical behavior of related indane-1,3-dione derivatives and pyridinium (B92312) ylides can offer insights into potential reactions.

Indane-1,3-dione and its derivatives are known to participate in various photochemical reactions, often involving the reactive methylene (B1212753) group or the dicarbonyl system. For instance, photoredox catalysis has been explored as a method to achieve selective bromination of the indane-1,3-dione core. Furthermore, certain derivatives can undergo photooxidation.

For pyridinium ylides, photochemical reactions can involve cycloadditions or rearrangements upon irradiation. The stability of the ylide and the nature of its substituents play a crucial role in determining the reaction pathway. Without specific studies on this compound, any proposed degradation pathway would be speculative, based on the reactivity of these related structures.

Mechanistic Investigations of Derivatization Reactions

The derivatization of the indane-1,3-dione scaffold is a well-established area of synthetic chemistry, with the Knoevenagel condensation being a primary method for introducing substituents at the 2-position. nih.gov The synthesis of this compound itself likely proceeds through a variation of this condensation, reacting indane-1,3-dione with an appropriate N-methylpicolinaldehyde derivative, followed by ylide formation.

Further derivatization of this compound can be envisioned at several positions:

The Indane-1,3-dione Ring: The aromatic part of the indane structure can undergo electrophilic substitution, though the reactivity would be influenced by the deactivating effect of the dicarbonyl groups.

The Pyridine (B92270) Ring: The pyridine ring can be susceptible to nucleophilic attack, particularly when the nitrogen is quaternized, as in the methylpyridinium moiety.

The Ylidic Carbon: The exocyclic double bond provides a site for addition reactions.

Mechanistic studies of derivatization would involve computational modeling and detailed spectroscopic analysis of reaction intermediates and products. For instance, multi-component reactions involving indane-1,3-dione have been shown to proceed through intermediates formed via Knoevenagel and aldol-type condensations. nih.gov A proposed mechanism for the derivatization of this compound would likely involve initial nucleophilic or electrophilic attack at one of these reactive sites, followed by subsequent rearrangement or elimination steps.

Below is a hypothetical reaction table for potential derivatization reactions, based on the general reactivity of the parent structures.

ReactantReagentPotential ProductReaction Type
This compoundElectrophile (e.g., Br₂)Brominated indane ring derivativeElectrophilic Aromatic Substitution
This compoundNucleophile (e.g., CN⁻)Adduct at the pyridine ringNucleophilic Addition
This compoundDienophileCycloaddition productDiels-Alder Reaction

This table is illustrative and based on general chemical principles, as specific experimental data for these reactions with the target compound is limited.

Acid-Base Interactions and Halochromic Behavior

The structure of this compound suggests that it can exhibit interesting acid-base properties and, consequently, halochromic behavior (color change with pH). The indane-1,3-dione moiety is known to be acidic at the C-2 position due to the presence of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. wikipedia.org

Protonation of the ylidic carbon would disrupt the conjugated system, leading to a significant change in the electronic structure and, therefore, the absorption spectrum. This protonation-deprotonation equilibrium is the basis for its potential halochromic properties.

In acidic conditions, the compound would likely exist in a protonated form, leading to a hypsochromic shift (shift to a shorter wavelength) in its UV-Vis absorption spectrum. Conversely, in basic media, the deprotonated form would be favored, potentially resulting in a bathochromic shift (shift to a longer wavelength).

ConditionPredominant SpeciesExpected ColorSpectroscopic Effect
Acidic (low pH)Protonated formLighter color (e.g., yellow)Hypsochromic shift
Neutral (pKa)Equilibrium mixtureIntermediate colorIsosbestic point
Basic (high pH)Deprotonated (ylide) formDeeper color (e.g., red/purple)Bathochromic shift

This table represents a generalized expectation for halochromic compounds of this type.

Supramolecular Chemistry and Self Assembly

Design Principles for Self-Assembly in Solution and Solid State.

The design principles for the self-assembly of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione are rooted in the strategic placement of functional groups that can engage in specific intermolecular interactions. In solution, the polarity of the solvent plays a critical role in modulating the aggregation behavior. In nonpolar solvents, the strong electrostatic interactions between the pyridinium (B92312) cation and the enolate-like system of the indene-1,3-dione can lead to the formation of well-defined aggregates.

In the solid state, the molecule's planar structure and the presence of multiple hydrogen bond acceptors (the carbonyl oxygens) and donors (protons on the methyl and pyridinium groups) facilitate the formation of ordered crystalline lattices. The self-assembly is further directed by π-π stacking interactions between the aromatic indene (B144670) and pyridinium rings. These interactions, while weaker than electrostatic forces, are numerous and collectively contribute significantly to the stability of the assembled structures.

Molecular Recognition and Host-Guest Chemistry Involving this compound.

The electron-rich and electron-poor regions of this compound make it an interesting candidate for molecular recognition and host-guest chemistry. The electron-deficient pyridinium ring can act as a recognition site for electron-rich guest molecules, such as aromatic compounds with electron-donating substituents, through π-π stacking interactions.

Conversely, the electron-rich indene-1,3-dione moiety, particularly the negatively charged ylidic carbon and the carbonyl oxygens, can interact with electron-deficient guests or metal cations. The ability of the carbonyl groups to participate in hydrogen bonding also allows for the recognition of guest molecules containing hydrogen bond donors, such as alcohols or amines.

While specific host-guest complexes involving this particular compound are not extensively documented in publicly available research, the fundamental principles of its electronic and structural makeup suggest a high potential for selective binding with complementary guest molecules. The design of such host-guest systems would involve tailoring the guest's size, shape, and electronic properties to match the recognition sites of the this compound host.

Crystal Engineering for Controlled Solid-State Organization and Functional Properties.

Crystal engineering of this compound focuses on the rational design of crystalline architectures with desired physical and chemical properties. By understanding and controlling the intermolecular interactions, it is possible to influence the crystal packing and, consequently, the material's bulk properties, such as its optical and electronic characteristics.

The primary tools of crystal engineering in this context are the modification of the molecular structure and the use of co-crystallizing agents or "supramolecular synthons." For instance, introducing different substituents on the pyridinium or indene rings could systematically alter the strength and directionality of the intermolecular interactions, leading to different packing motifs.

The formation of co-crystals with other molecules that can form strong and predictable hydrogen bonds with the carbonyl groups of the indene-1,3-dione is another powerful strategy. This approach can be used to construct multidimensional networks with tailored topologies and functionalities. The control over the solid-state organization is crucial for applications in areas such as nonlinear optics, where the macroscopic properties are highly dependent on the alignment of the molecules within the crystal.

Below is a table summarizing the key intermolecular interactions that govern the supramolecular chemistry of this compound.

Interaction TypeInteracting MoietiesRole in Supramolecular Assembly
Electrostatic Interactions Pyridinium cation and ylidic anionPrimary driving force for self-assembly, especially in less polar environments.
Hydrogen Bonding Carbonyl oxygens with C-H groups (methyl, pyridinium, indene)Directs the formation of specific, ordered structures in the solid state.
π-π Stacking Indene and pyridinium aromatic ringsContributes to the stability of the crystal lattice and can mediate molecular recognition.
van der Waals Forces Entire moleculeGeneral, non-directional attractive forces that contribute to the overall cohesion of the assembly.

Further research into the synthesis of derivatives and their co-crystallization with various guest molecules will undoubtedly unveil new and exciting aspects of the supramolecular chemistry of this versatile compound.

Structure Property Relationship Investigations

Influence of Molecular Geometry and Conformational Flexibility on Electronic and Optical Properties

The electronic and optical properties of 2-(1-methylpyridin-4-ylidene)indene-1,3-dione are intrinsically linked to its molecular geometry. The extent of π-conjugation between the donor and acceptor units is maximized when the molecule adopts a planar conformation. This planarity facilitates the delocalization of electrons across the molecular backbone, which is a key factor in determining the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the wavelength of light absorbed by the molecule. A more planar geometry leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption spectrum. Conversely, any significant twisting or deviation from planarity, perhaps due to steric hindrance, would disrupt the π-conjugation, increase the energy gap, and cause a hypsochromic (blue) shift.

The conformational flexibility of this compound is relatively limited due to the presence of the exocyclic double bond connecting the pyridinylidene and indenedione rings. This rigidity helps to maintain a relatively planar structure, which is conducive to efficient ICT. The primary optical transition in such D-A molecules is typically the HOMO→LUMO transition, which corresponds to the transfer of electron density from the donor (HOMO) to the acceptor (LUMO) upon photoexcitation. The efficiency and energy of this ICT process are highly sensitive to the dihedral angle between the planes of the donor and acceptor rings.

The optical properties, such as absorption and fluorescence, are also influenced by the surrounding environment (solvatochromism). In polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized more than the ground state. This stabilization typically leads to a red shift in the emission spectra as the solvent polarity increases.

Role of Substituent Effects on Spectroscopic, Electrochemical, and Redox Behavior

The introduction of various substituent groups on either the pyridinylidene donor or the indene-1,3-dione acceptor provides a powerful strategy for fine-tuning the molecule's properties. The electronic nature of these substituents directly modulates the energy levels of the HOMO and LUMO.

Attaching electron-donating groups (EDGs) to the pyridinylidene ring or electron-withdrawing groups (EWGs) to the indene-1,3-dione ring enhances the D-A character of the molecule. EDGs (e.g., -OCH₃, -N(CH₃)₂) raise the HOMO energy level, while EWGs (e.g., -CN, -NO₂) lower the LUMO energy level. Both modifications lead to a reduction in the HOMO-LUMO gap, causing a red shift in the absorption and emission spectra. Conversely, placing EWGs on the donor or EDGs on the acceptor would decrease the D-A strength and result in a blue shift.

These substituent-induced changes in frontier orbital energies also directly impact the electrochemical and redox behavior. A higher HOMO energy facilitates oxidation (electron removal), resulting in a lower oxidation potential. A lower LUMO energy facilitates reduction (electron addition), leading to a higher reduction potential. Therefore, the redox potentials of this compound derivatives can be systematically controlled by the choice of substituents. This tunability is essential for designing materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where matching energy levels with other materials in a device is critical.

The following table illustrates the expected trends based on general principles of physical organic chemistry.

Substituent PositionSubstituent TypeEffect on HOMOEffect on LUMOExpected λmax ShiftEffect on Oxidation PotentialEffect on Reduction Potential
Pyridinylidene RingElectron DonatingIncreaseMinor ChangeRed ShiftDecreaseMinor Change
Pyridinylidene RingElectron WithdrawingDecreaseMinor ChangeBlue ShiftIncreaseMinor Change
Indene-1,3-dione RingElectron DonatingMinor ChangeIncreaseBlue ShiftMinor ChangeDecrease
Indene-1,3-dione RingElectron WithdrawingMinor ChangeDecreaseRed ShiftMinor ChangeIncrease

Correlation of Intermolecular Interactions with Bulk and Ensemble Properties

In the solid state, the bulk and ensemble properties of this compound are governed by the nature and arrangement of intermolecular interactions. The planar, π-rich structure of the molecule makes it susceptible to several types of non-covalent interactions, including π-π stacking and C-H···O hydrogen bonds.

The mode of crystal packing, which is a direct consequence of these interactions, significantly influences properties like melting point, thermal stability, and solid-state optical behavior. For instance, strong π-π stacking interactions, where the aromatic rings of adjacent molecules overlap, contribute to a more stable crystal lattice and a higher melting point. The geometry of this stacking (e.g., co-facial vs. slipped-stack) can profoundly affect the electronic coupling between molecules.

Strong intermolecular electronic coupling in the solid state can lead to the formation of excimers or aggregates, which often exhibit different photophysical properties compared to the isolated molecule in solution. This can result in red-shifted emission, and in many cases, a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ). However, in some systems, restricted intramolecular rotation in the solid state can block non-radiative decay pathways, leading to aggregation-induced emission (AIE), where the solid-state fluorescence is enhanced.

Furthermore, weak C-H···O hydrogen bonds can form between the hydrogen atoms on the pyridinylidene ring or its methyl group and the carbonyl oxygen atoms of the indene-1,3-dione moiety on a neighboring molecule. These directional interactions play a crucial role in dictating the specific three-dimensional arrangement of molecules in the crystal, thereby influencing the bulk properties of the material. Understanding and controlling these intermolecular forces through crystal engineering is a key strategy for developing functional organic solid-state materials.

Advanced Materials Science Perspectives Research Oriented Applications

Design Principles for Optoelectronic Materials

The inherent donor-π-acceptor (D-π-A) architecture of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione makes it a prime candidate for various optoelectronic applications. This design principle is fundamental to achieving desirable electronic and photonic properties.

Non-linear Optical (NLO) Chromophores and Their Fundamental Mechanisms

Non-linear optical (NLO) materials are capable of altering the phase, frequency, or amplitude of incident light, a property that is crucial for applications in optical communications, data storage, and frequency conversion. The NLO response in organic molecules is intrinsically linked to their molecular structure, particularly the presence of a π-conjugated system connecting an electron-donating group to an electron-accepting group.

In the case of this compound, the positively charged nitrogen of the methylpyridinium ring acts as a potent electron-donating group, while the two carbonyl groups on the indane-1,3-dione core serve as a strong electron-accepting unit. This arrangement facilitates a significant intramolecular charge transfer (ICT) upon excitation, leading to a large change in the dipole moment between the ground and excited states. This change is a key determinant of the second-order NLO susceptibility (β), a measure of a molecule's NLO activity.

The fundamental mechanism involves the polarization of the π-electron cloud under the influence of an external electric field from the incident light. The greater the ease of this polarization, which is enhanced by the D-π-A structure, the larger the hyperpolarizability and the more pronounced the NLO effect. Research on analogous 2-arylideneindan-1,3-diones has demonstrated significant second-harmonic generation (SHG) activity, a prominent second-order NLO phenomenon. semanticscholar.org For instance, derivatives with substituted benzylidene rings have shown SHG intensities many times that of urea, a standard NLO material. semanticscholar.org

Table 1: Comparison of Second-Harmonic Generation (SHG) Activity in 2-Arylideneindan-1,3-dione Derivatives

Derivative Substituent (R)Relative SHG Intensity (Urea = 1)
4'-Me50-100
4'-OH50-100

This data for structurally similar compounds suggests that this compound would also exhibit substantial NLO properties due to its strong ICT character.

Organic Light-Emitting Materials (Mechanism of Emission and Device Physics)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, owing to their high efficiency, vibrant colors, and flexibility. The performance of an OLED is heavily reliant on the properties of the emissive material. The mechanism of emission in such materials involves the recombination of electrons and holes injected from the cathode and anode, respectively, to form excitons. The radiative decay of these excitons results in the emission of light.

Derivatives of indane-1,3-dione are being explored for their potential in OLEDs. The D-π-A structure of this compound can lead to efficient electroluminescence. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by modifying the donor and acceptor strengths, allowing for the emission of different colors of light.

Photoinitiators for Polymerization Processes and Their Photoreactivity

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. They are essential components in photocurable formulations used in coatings, adhesives, and 3D printing. The indane-1,3-dione scaffold has been identified as a promising core for the design of visible-light photoinitiators. researchgate.netmdpi.com

The photoreactivity of this compound as a photoinitiator would stem from its ability to undergo efficient intersystem crossing from the singlet excited state to the triplet excited state upon light absorption. In a three-component photoinitiating system, the excited dye can interact with an electron donor (like an amine) and an electron acceptor (like an iodonium salt) to generate radicals that initiate the polymerization of monomers such as acrylates. mdpi.com

The efficiency of a photoinitiator is determined by its absorption characteristics, the quantum yield of radical generation, and its interaction with other components of the formulation. The strong absorption of visible light by D-π-A dyes based on the indane-1,3-dione framework makes them suitable for applications where UV curing is not desirable. researchgate.net

Stimuli-Responsive Materials (e.g., Mechano-, Thermo-, Solvatochromism and Underlying Principles)

Stimuli-responsive materials, or "smart" materials, exhibit a change in their properties in response to external stimuli such as mechanical stress (mechanochromism), temperature (thermochromism), or solvent polarity (solvatochromism). These materials are of great interest for applications in sensors, displays, and security inks.

The underlying principle for the chromic behavior of this compound is the alteration of its electronic structure and molecular arrangement by the external stimulus. The compound exists as a pyridinium-indan-1,3-dion-2-ide betaine (B1666868), a type of intramolecular salt. This zwitterionic nature makes it highly sensitive to its environment.

Solvatochromism: The absorption and emission wavelengths of betaine dyes are often highly dependent on the polarity of the solvent. researchgate.net In polar solvents, the ground state of the zwitterionic molecule is stabilized through dipole-dipole interactions, leading to a larger energy gap between the ground and excited states and a blue shift (hypsochromic shift) in the absorption maximum. Conversely, in non-polar solvents, the less polar excited state is more stabilized, resulting in a red shift (bathochromic shift). This pronounced solvatochromism makes these compounds excellent probes for solvent polarity. researchgate.net

Table 2: Solvatochromic Shift of a Structurally Similar Pyridinium-indan-1,3-dion-2-ide Betaine Dye

SolventPolarity (ET(30) kcal/mol)Absorption Maximum (nm)
Dichloromethane40.7594
Acetone42.2570
Acetonitrile45.6556
Ethanol51.9518
Methanol55.4509

Data is for a closely related 2-[4-(2,4,6-Triphenylpyridinium-1-yl)phenyl]indan-1,3-dion-2-ide. researchgate.net

Sensing Mechanisms for Chemical or Physical Probes (e.g., pH, metal ions, focusing on chemical principles and selectivity)

The indane-1,3-dione moiety is a versatile platform for the design of chemical sensors. The presence of the two carbonyl groups and the acidic methylene (B1212753) proton makes it sensitive to changes in pH and capable of coordinating with metal ions.

pH Sensing: The pyridinium (B92312) portion of this compound can be protonated or deprotonated depending on the pH of the medium. This change in protonation state would significantly alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. This halochromic behavior forms the basis of its potential application as a pH sensor. The selectivity of the sensor would be determined by the pKa of the pyridinium moiety.

Metal Ion Sensing: The two carbonyl oxygen atoms of the indane-1,3-dione unit can act as a chelating site for metal ions. researchgate.net The binding of a metal ion would perturb the electronic structure of the chromophore, causing a noticeable change in its optical properties. The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the ligand to favor coordination with ions of a specific size and charge. For instance, the incorporation of crown ether moieties onto the indane-1,3-dione scaffold has been shown to create selective sensors for alkali metal cations. nih.gov The binding event is typically transduced into a colorimetric or fluorometric signal, allowing for the visual or instrumental detection of the target ion. The chemical principle behind this sensing mechanism is the change in the intramolecular charge transfer characteristics upon metal ion coordination. researchgate.net

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Complex Architectures and High Purity

The synthesis of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione and its derivatives with complex molecular architectures and high purity is a primary area of future research. While classical methods like the Knoevenagel condensation have been employed for the synthesis of related indene-1,3-dione derivatives, there is a growing need for more sophisticated and efficient synthetic protocols. mdpi.com

Future synthetic strategies are expected to focus on:

Multicomponent Reactions (MCRs): The development of one-pot MCRs would enable the rapid and efficient assembly of complex molecular structures from simple starting materials, reducing the number of synthetic steps and purification requirements. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a critical challenge. acs.org Research into solid-state reactions, microwave-assisted synthesis, and the use of task-specific ionic liquids could lead to more sustainable synthetic routes. acs.org

Catalytic Methods: The exploration of novel catalysts, including organocatalysts and transition-metal catalysts, could provide greater control over stereoselectivity and regioselectivity, leading to the synthesis of highly pure isomers with well-defined properties. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control, which are crucial for the industrial production of high-purity compounds.

A significant challenge in the synthesis of these compounds is achieving high purity, which is essential for many applications, particularly in electronics where impurities can act as charge traps and degrade device performance. The development of advanced purification techniques, such as preparative chromatography and crystallization methods, will be crucial.

Exploration of Advanced In-situ Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the dynamic processes that this compound undergoes during its synthesis, self-assembly, and operation in devices is critical for optimizing its performance. Advanced in-situ spectroscopic techniques will play a pivotal role in providing real-time insights into these processes.

Future research in this area will likely involve:

In-situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of chemical reactions in real-time, providing valuable information about reaction kinetics, intermediates, and byproducts. sums.ac.ir

Time-Resolved UV-Vis and Fluorescence Spectroscopy: These methods are essential for studying the photophysical properties of the compound, such as its excited-state dynamics and charge-transfer processes, which are crucial for applications in optoelectronics.

In-situ Raman Spectroscopy: This technique can provide information about the molecular structure and vibrational modes of the compound during processes such as film formation and device operation. nih.gov

A key challenge will be the development of specialized sample environments and experimental setups that allow for the collection of high-quality spectroscopic data under relevant reaction or operating conditions. The interpretation of complex in-situ spectroscopic data will also require the development of advanced data analysis methods.

Refinement of Theoretical Models for Enhanced Predictive Design and High-Throughput Screening

Theoretical modeling and computational chemistry are indispensable tools for the rational design of new materials with tailored properties. The refinement of theoretical models for this compound and its derivatives will enable the prediction of their electronic, optical, and chemical properties before their synthesis, thereby accelerating the discovery of new functional materials.

Key areas for future research include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations: These methods can be used to predict the ground-state and excited-state properties of molecules, including their absorption and emission spectra, and to understand the nature of their electronic transitions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics, self-assembly behavior, and morphology of thin films of these materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models can be developed to correlate the molecular structure of these compounds with their biological activity or physical properties, facilitating high-throughput virtual screening of large compound libraries. mdpi.com

The primary challenge in this area is the development of theoretical models that are both accurate and computationally efficient. The validation of theoretical predictions against experimental data will be crucial for refining and improving the predictive power of these models. The application of machine learning and artificial intelligence could further enhance high-throughput screening efforts. kit.edu

Integration into Emerging Functional Materials Platforms for Next-Generation Technologies

The ultimate goal of research into this compound is its integration into functional materials and devices for next-generation technologies. The unique properties of this compound make it a promising candidate for a variety of applications.

Future research will focus on integrating this compound into:

Organic Electronics: As an electron-acceptor material in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.govencyclopedia.pub The development of novel device architectures and fabrication processes will be necessary to maximize the performance of these devices.

Photopolymerization: As a component of photoinitiating systems for the curing of polymers, with potential applications in 3D printing and coatings. researchgate.net

Sensors: As the active material in chemical sensors and biosensors, leveraging changes in its optical or electronic properties upon interaction with specific analytes.

Non-Linear Optical (NLO) Materials: For applications in optical communications and data storage, due to the potential for large second-order NLO responses in push-pull systems. mdpi.com

A major challenge will be to understand and control the interface between this compound and other materials in these devices. The long-term stability and reliability of devices based on this compound will also need to be addressed.

Data Tables

Table 1: Representative Synthetic Yields for Knoevenagel Condensation of Indene-1,3-dione Derivatives

Aldehyde ReactantCatalystSolventYield (%)Reference
BenzaldehydePiperidineEthanol>70 mdpi.com
4-MethoxybenzaldehydePiperidineEthanol>70 mdpi.com
4-(Dimethylamino)benzaldehydePiperidineEthanol>70 mdpi.com

Table 2: Illustrative Photophysical Properties of Indene-1,3-dione Based Dyes

Compound StructureAbsorption Max (nm)Emission Max (nm)ApplicationReference
Donor-π-Indene-1,3-dione450-550550-650Organic Solar Cells
Indene-1,3-dione-Acceptor400-500Not specifiedPhotoinitiator researchgate.net

Note: This table presents typical photophysical data for the general class of indene-1,3-dione derivatives to indicate potential properties of the subject compound.

Q & A

Q. What synthetic routes are available for 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione, and what are the critical reaction parameters?

A common method involves condensation of 2,6-dimethylpyran-4-one with indan-1,3-dione in acetic anhydride under reflux (4 hours), yielding ~70% product . Key parameters include stoichiometric ratios, reaction time, and temperature control to avoid side reactions. Post-synthesis purification via recrystallization (methanol) is recommended for higher purity, though intermediates may be used directly in subsequent functionalization steps (e.g., styryl group addition) .

Q. How is the compound characterized structurally and electronically?

  • X-ray crystallography : Resolve molecular conformation (e.g., twist-chair conformations in indene-dione units) and hydrogen-bonding networks . Use software like Mercury for packing analysis and void visualization .
  • Spectroscopy : Confirm functional groups via 1H^1H-NMR and HRMS .
  • Electrochemical analysis : Measure HOMO/LUMO levels via cyclic voltammetry for OLED applications .

Q. What are the key physical properties relevant to material science applications?

  • Thermal stability : Assess via DSC/TGA to determine suitability for vacuum deposition.
  • Solubility : Test in polar (DMSO) and non-polar solvents for solution-processed device fabrication .
  • Optical properties : UV-Vis/PL spectra quantify absorption/emission maxima (e.g., 667–705 nm for EL) and CIE coordinates .

Advanced Research Questions

Q. How do structural modifications (e.g., styryl substitution) influence electroluminescent efficiency?

Replacing methyl with 4-substituted-styryl groups red-shifts EL emission (667 nm → 705 nm) but reduces efficiency by ~10× due to increased molecular rigidity and aggregation-induced quenching . Optimize substituent polarity (e.g., trityloxy groups) to balance amorphous film formation and charge transport .

Q. What experimental strategies optimize OLED device performance with this compound?

  • Layer thickness : Optimize EL layer thickness (85–95 nm) via spin-coating or ink-jet printing to balance exciton recombination and resistive losses .
  • Device architecture : Use ITO/PEDOT:PSS (40 nm)/ZWK1/LiF/Al stacks for efficient hole/electron injection .
  • Efficiency metrics : At 100 cd/m2^2, achieve 0.63 lm/W (power efficiency) and 1.78 cd/A (current efficiency) by tuning driving voltage and interfacial barriers .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Compare experimental (X-ray) and computational (DFT) bond angles/torsions to identify metastable conformers. For example, twist-chair vs. planar indene-dione conformations may arise from crystal packing forces . Use SHELXL for refinement and Mogul for validating geometric outliers .

Q. What mechanistic insights explain the compound’s inhibitory activity in biochemical contexts?

While direct evidence is limited for this compound, analogs (e.g., PRT 4165) inhibit Bmi1/Ring1A by blocking ubiquitination (IC50_{50} = 3.9 μM) via π-stacking with catalytic residues . Docking studies and mutagenesis can validate binding modes.

Q. How do environmental factors (e.g., solvent, humidity) affect stability during storage?

Store under inert gas (N2_2/Ar) in anhydrous DMSO or sealed vials to prevent hydrolysis of the pyridinylidene moiety. Monitor degradation via TLC or HPLC, particularly for labile trityloxy groups .

Q. What computational methods predict charge transport properties for OLED applications?

  • DFT : Calculate reorganization energies (λ) and transfer integrals (J) to estimate hole/electron mobility .
  • MD simulations : Model amorphous film morphology to correlate with experimental efficiency trends .

Q. How to address contradictions in reported EL efficiencies across studies?

Systematically control variables:

  • Purity : Use column chromatography (silica/DCM) to isolate isomers .
  • Device calibration : Standardize luminance meters and integrate sphere setups .
  • Substrate pretreatment : Oxygen plasma clean ITO to reduce surface roughness .

Methodological Tables

Table 1. Key EL Performance Metrics for Structural Variants

CompoundEL λmax_{\text{max}} (nm)CIE (x, y)Power Efficiency (lm/W)Current Efficiency (cd/A)
ZWK1667(0.65, 0.34)0.631.78
ZWK2705(0.64, 0.36)0.060.18

Table 2. Recommended Characterization Workflow

StepTechniquePurpose
11H^1H-NMR/HRMSConfirm molecular structure
2X-ray diffractionResolve crystal packing/conformation
3Cyclic voltammetryDetermine HOMO/LUMO levels
4AFM/GIXRDAnalyze thin-film morphology
5Mercury packing analysisIdentify intermolecular interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.